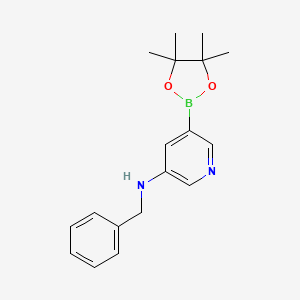

![molecular formula C5H10ClN3 B599133 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride CAS No. 120267-00-7](/img/structure/B599133.png)

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride

Descripción general

Descripción

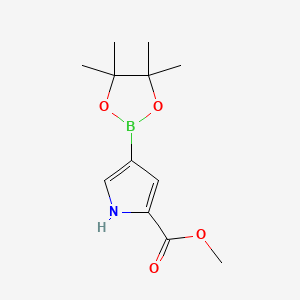

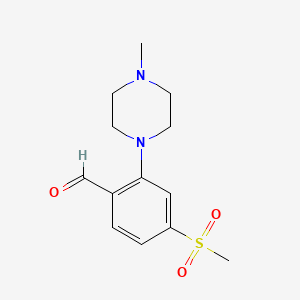

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride is a chemical compound used in scientific research and pharmaceuticals . It is a hydrochloride salt of a heterocyclic compound that contains an imidazo[1,2-a]imidazole skeleton .

Molecular Structure Analysis

The molecular structure of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride is represented by the InChI code:1S/C5H9N3.ClH/c1-3-8-4-2-7-5(8)6-1;/h1-4H2,(H,6,7);1H . Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride include its molecular weight of 147.61 . It is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Neuroscience Research

This compound has shown potential in the study of neurological disorders and central nervous system diseases . Its structure allows it to interact with various neurotransmitter systems, which can be useful for understanding the pathophysiology of neurological conditions and potentially offering therapeutic targets.

Pharmacology

In pharmacology, 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride is explored for its therapeutic applications. It may serve as a lead compound for the development of new drugs, especially those targeting neurological pathways .

Biochemistry

Biochemically, this compound can be used to study enzyme reactions involving imidazole groups. It can act as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of enzyme function .

Medicinal Chemistry

In medicinal chemistry, the compound’s imidazole ring makes it a valuable scaffold for drug design. It can be modified to enhance its pharmacokinetic properties or to create derivatives with specific biological activities .

Organic Synthesis

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride: is also important in organic synthesis. It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals .

Chemical Engineering

From a chemical engineering perspective, this compound’s stability and reactivity make it suitable for process development and optimization studies. It can be used to test new synthetic routes or to improve existing manufacturing processes .

Safety and Hazards

Propiedades

IUPAC Name |

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-3-8-4-2-7-5(8)6-1;/h1-4H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGORMDKHCGIIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN=C2N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

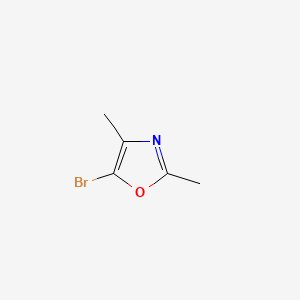

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-](/img/structure/B599061.png)

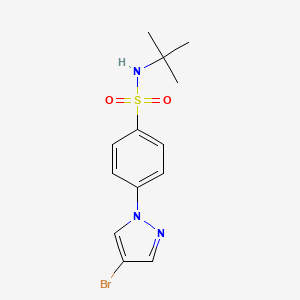

![(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B599068.png)

![2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B599072.png)